molecular formula C26H24ClNO4S B2854439 1-(4-chlorobenzyl)-6-ethoxy-3-((4-ethylphenyl)sulfonyl)quinolin-4(1H)-one CAS No. 899213-57-1

1-(4-chlorobenzyl)-6-ethoxy-3-((4-ethylphenyl)sulfonyl)quinolin-4(1H)-one

Cat. No. B2854439
CAS RN: 899213-57-1
M. Wt: 481.99
InChI Key: ORKMEVDGBNQYFO-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-6-ethoxy-3-((4-ethylphenyl)sulfonyl)quinolin-4(1H)-one is a chemical compound that belongs to the quinolinone family. It is also known as TAK-659 and is currently under investigation for its potential use in treating various types of cancer.

Mechanism of Action

Target of Action

Similar compounds have been shown to exhibit significant effects onallergic reactions . These reactions are often mediated by H1 receptors , which interact with histamine to cause allergies .

Mode of Action

It’s known that similar compounds, such as piperazine h1 receptor antagonists, have a higher affinity to h1 receptors than histamine . This suggests that the compound might interact with its targets by competitively inhibiting the binding of histamine to H1 receptors, thereby mitigating allergic reactions .

Biochemical Pathways

Allergies are associated with subsequent inflammation . Some derivatives of sulfonamides, which are part of the compound’s structure, have shown good anti-inflammatory activities . Therefore, it’s plausible that the compound may influence inflammatory pathways.

Pharmacokinetics

The different substitutions on the lipophilic or hydrophilic parts of similar compounds can modify their pharmacologic profile as well as pharmacokinetics .

Result of Action

The compound’s action results in significant effects on both allergic asthma and allergic itching . This suggests that the compound’s action at the molecular and cellular level could potentially alleviate symptoms associated with these conditions.

Action Environment

It’s known that allergic reactions occur in response to environmental substances known as allergens . Therefore, the compound’s efficacy could potentially be influenced by the presence or absence of these allergens.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(4-chlorobenzyl)-6-ethoxy-3-((4-ethylphenyl)sulfonyl)quinolin-4(1H)-one in lab experiments include its potent inhibitory effect on BTK and its potential use in treating various types of cancer. However, its limitations include the need for further investigation of its biochemical and physiological effects and its potential side effects.

Future Directions

For research on 1-(4-chlorobenzyl)-6-ethoxy-3-((4-ethylphenyl)sulfonyl)quinolin-4(1H)-one include the following:
1. Investigation of its efficacy in treating various types of cancer in clinical trials.
2. Exploration of its potential use in combination with other cancer therapies.
3. Investigation of its biochemical and physiological effects in more detail.
4. Development of more efficient synthesis methods.
5. Investigation of its potential use in other diseases and conditions.

Synthesis Methods

The synthesis of 1-(4-chlorobenzyl)-6-ethoxy-3-((4-ethylphenyl)sulfonyl)quinolin-4(1H)-one involves a multi-step process. The first step involves the reaction of 4-chlorobenzaldehyde with 2-ethoxyaniline to form 1-(4-chlorobenzyl)-2-ethoxy-1,2-dihydroquinolin-4(1H)-one. The second step involves the reaction of the intermediate product with 4-ethylbenzenesulfonyl chloride to form the final product.

Scientific Research Applications

1-(4-chlorobenzyl)-6-ethoxy-3-((4-ethylphenyl)sulfonyl)quinolin-4(1H)-one has shown promising results in preclinical studies for its potential use in treating various types of cancer, including lymphoma and leukemia. It works by inhibiting the activity of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in the growth and survival of cancer cells. Inhibition of BTK leads to the activation of apoptotic pathways and the suppression of cell proliferation.

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-6-ethoxy-3-(4-ethylphenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClNO4S/c1-3-18-7-12-22(13-8-18)33(30,31)25-17-28(16-19-5-9-20(27)10-6-19)24-14-11-21(32-4-2)15-23(24)26(25)29/h5-15,17H,3-4,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORKMEVDGBNQYFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OCC)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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